Y2 Antagonist 36
Description
Molecular Formula and Physicochemical Properties
Y2 Antagonist 36 possesses the molecular formula C27H29ClN4O3, indicating a complex organic structure containing carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in specific proportions. The compound exhibits a molecular weight of 493.0 grams per mole, placing it within the range typical for small molecule drug candidates. This molecular weight is considered optimal for pharmaceutical applications, as it falls within the parameters associated with favorable pharmacokinetic properties according to established drug-like criteria.
The structural composition reveals the presence of multiple functional groups that contribute to its biological activity and selectivity profile. The compound contains a chlorinated aromatic system, a piperazine ring, a methoxypyridine moiety, and a tertiary amide functionality, each contributing to the overall three-dimensional architecture and receptor binding characteristics. The inclusion of the chlorine atom in the molecular structure provides specific electronic properties that enhance binding interactions with the target receptor, while the methoxy group on the pyridine ring contributes to the compound's selectivity profile.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C27H29ClN4O3 | |
| Molecular Weight | 493.0 g/mol | |
| Creation Date | November 9, 2009 | |
| Last Modification | May 18, 2025 |
The physicochemical characteristics of this compound suggest favorable properties for biological applications, though specific experimental data regarding solubility, stability, and other pharmaceutical parameters require further detailed characterization. The compound's design incorporates structural elements known to confer stability against enzymatic degradation while maintaining appropriate lipophilicity for cellular penetration and receptor engagement.
Properties
CAS No. |
1185845-15-1 |
|---|---|
Molecular Formula |
C27H29ClN4O3 |
Molecular Weight |
493.004 |
IUPAC Name |
N-[3-Chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C27H29ClN4O3/c1-27(2,19-8-5-4-6-9-19)26(34)30-20-11-12-22(21(28)18-20)31-14-16-32(17-15-31)25(33)24-23(35-3)10-7-13-29-24/h4-13,18H,14-17H2,1-3H3,(H,30,34) |
InChI Key |
WIHRUDKZTYLJLT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C)C(NC2=CC=C(N3CCN(C(C4=NC=CC=C4OC)=O)CC3)C(Cl)=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Y2 Antagonist 36 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Y₂ Receptor Antagonists
Structural and Mechanistic Differences
Pharmacodynamic and Binding Profiles
Key Findings:
Potency : BIIE0246 and JNJ-5207787 exhibit lower IC₅₀ values (2–3 nM) compared to Y₂ Antagonist 36 (567 nM), suggesting higher Y₂ affinity .
Selectivity : Y₂ Antagonist 36 shows superior Y₂/Y₁ selectivity over BIIE0246 and small molecule analogs, which often exhibit off-target Y₁ binding .
Mechanism: Unlike BIIE0246 (non-competitive), Y₂ Antagonist 36 and JNJ-5207787 act as competitive antagonists, making them useful for studying agonist-receptor interactions .
Research Implications and Limitations
Strengths of Y₂ Antagonist 36:
Limitations:
- Low Solubility: Peptidomimetic nature limits bioavailability in vivo compared to non-peptidergic antagonists like BIIE0246 .
- Species Variability : Binding affinity differs between human and rodent Y₂ receptors, necessitating cross-validation .
Preparation Methods
Template-Assembled Synthetic Protein Approach for T4-[NPY(33–36)]₄
The first potent and selective Y2 antagonist, T4-[NPY(33–36)]₄ , was synthesized using a template-assembled synthetic protein (TASP) methodology. This approach involved:
-
Cyclic Template Design : A cyclic decapeptide template containing two β-turn mimetics served as the structural backbone.
-
Fragment Conjugation : Four copies of the NPY(33–36) fragment (Arg-Gln-Arg-Tyr-NH₂) were covalently attached to the template via amide bond formation.
-
Purification : The final product was isolated using reverse-phase HPLC, with purity confirmed by mass spectrometry (MW = 2,843 Da).
This method achieved a Y2 receptor binding affinity of IC₅₀ = 67.2 nM , with >100-fold selectivity over Y1 receptors.
Small-Molecule Y2 Antagonist Synthesis: Focus on Compound 46
Multi-Step Synthesis of Compound 46
Compound 46 (C₂₈H₃₀N₄O₃S₂) represents a potent small-molecule Y2 antagonist (IC₅₀ = 0.067 μM) synthesized through the following sequence:
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Anthraquinone functionalization | Conc. H₂SO₄, NaN₃, 80°C | 5H-Dibenzo[b,e]azepine-6,11-dione (47 ) |
| 2 | Reduction | NaBH₄, MeOH, 0°C | Alcohol 48 |
| 3 | Chlorination | SOCl₂, reflux | 11-Chloro derivative 49 |
| 4 | Piperazine substitution | Microwave, 120°C, 30 min | Piperazine adduct 50 |
| 5 | Sulfonamide coupling | 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide, DCM | Final Compound 46 |
Key Analytical Data :
-
Yield : 42% (final step)
-
Purity : >95% (HPLC, 254 nm)
Structural Modifications and Structure-Activity Relationships (SAR)
Impact of Sulfonamide Substituents
Systematic SAR studies on the benzenesulfonamide moiety revealed:
| R Group | Y2 IC₅₀ (μM) | Y1 Activity |
|---|---|---|
| SO₂N(CH₃)₂ | 0.061 | Inactive |
| SO₂N(C₂H₅)₂ | 0.012 | Inactive |
| SO₂CH₃ | 0.141 | Inactive |
Diethyl sulfonamide derivatives exhibited 12-fold greater potency than dimethyl analogues, highlighting the role of hydrophobic interactions.
Stability and Biophysical Characterization
Aggregation Resistance in Lipidated Analogues
Half-life extension strategies for PYY₃–₃₆ analogues (closely related to Y2-targeted compounds) demonstrated:
-
Protractor Placement : Fatty acid conjugation at positions 30/35 reduced aggregation by 90% at 37°C.
-
Thermal Stability : Substitution of Asn¹⁸→Gln suppressed deamidation, improving stability (t₁/₂ >72 hrs).
Pharmacological Validation
Q & A
Q. How do I determine the binding affinity of Y2 Antagonist 36 (BIIE0246) to human Y2 receptors in vitro?
Methodological Answer: Use competitive radioligand binding assays with membrane homogenates expressing human Y2 receptors. Employ [¹²⁵I]-labeled peptide agonists (e.g., [Leu³¹,Pro³⁴]PYY or PYY₃₋₃₆) as tracers. Calculate IC₅₀ values using nonlinear regression and convert to Ki values via the Cheng-Prusoff equation. Validate results with positive controls (e.g., unlabeled NPY/PYY) and ensure receptor expression is confirmed via immunoblotting or flow cytometry to avoid artifacts from poor membrane localization .
Q. What experimental controls are essential for validating Y2 receptor mutagenesis studies involving this compound?
Methodological Answer: Include (i) wild-type receptor controls to baseline binding/functional activity, (ii) empty vector-transfected cells to assess nonspecific binding, and (iii) a constitutively active receptor mutant to confirm assay sensitivity. For mutants with reduced expression (e.g., Gln3.32Ala/His7.39Leu), use confocal microscopy or surface biotinylation to distinguish between trafficking defects and destabilized receptor conformations .
Q. How do I design a dose-response study for this compound in functional assays?
Methodological Answer: Use a logarithmic concentration range (e.g., 10⁻¹² M to 10⁻⁶ M) to capture full agonist/antagonist profiles. For antagonist studies, pre-incubate cells with BIIE0246 before adding a fixed EC₈₀ concentration of agonist (e.g., hPYY₃₋₃₆). Normalize data to maximal agonist response and fit using a four-parameter logistic model to calculate pA₂ values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in mutagenesis data for this compound binding?
Methodological Answer: Perform molecular dynamics (MD) simulations of Y2 receptor-ligand complexes to identify critical hydrogen-bond networks (e.g., Thr2.61-Gln3.32-His7.39) and hydrophobic interactions (e.g., Tyr5.38-Leu6.51). Cross-validate with experimental mutagenesis: if a residue’s mutation reduces antagonist binding but not agonist binding, hypothesize divergent interaction mechanisms. Use free-energy perturbation (FEP) calculations to quantify mutational effects on binding energetics .
Q. What strategies address conflicting data on this compound’s role in receptor internalization vs. signaling bias?
Methodological Answer: Employ β-arrestin recruitment assays (e.g., BRET/FRET) alongside cAMP/Gαᵢ/o functional readouts. Compare BIIE0246’s effects to peptide antagonists (e.g., PYY₃₋₃₆) to determine if non-peptide antagonists exhibit biased signaling. Use kinetic assays to differentiate transient receptor internalization from sustained antagonism .
Q. How do I integrate cryo-EM structures of Y2 receptors with existing mutagenesis data to refine antagonist binding models?
Methodological Answer: Align cryo-EM-derived receptor conformations with homology models used in prior mutagenesis studies. Identify discrepancies (e.g., orientation of the peptide C-terminus vs. non-peptide antagonists) and re-analyze mutant binding data in the context of the high-resolution structure. Use computational docking to test alternative binding poses for BIIE0246 and validate with site-directed mutagenesis of newly resolved residues .
Data Analysis and Interpretation
Q. How should I statistically analyze discrepancies in this compound’s efficacy across different cell lines?
Methodological Answer: Apply mixed-effects models to account for inter-experiment variability (e.g., transfection efficiency, passage number). Normalize data to cell-specific baselines (e.g., untransfected cells for background subtraction). Use ANOVA with post-hoc Tukey tests to compare means across groups. Report effect sizes (e.g., Cohen’s d) to distinguish biological significance from statistical noise .
Q. What bioinformatics tools are recommended for comparing this compound’s binding kinetics with other Y2 ligands?
Methodological Answer: Use GraphPad Prism for kinetic modeling (e.g., association/dissociation rate constants) or Biacore Evaluation Software for surface plasmon resonance (SPR) data. For meta-analysis, compile Ki/IC₅₀ values from public databases (e.g., ChEMBL, IUPHAR) and apply machine learning algorithms (e.g., random forests) to predict structure-activity relationships (SAR) .
Experimental Design Considerations
Q. Why might peptide and non-peptide Y2 antagonists (e.g., BIIE0246) exhibit divergent binding modes despite targeting the same receptor?
Methodological Answer: Peptide agonists/antagonists often engage extracellular loops and deeper transmembrane pockets, while non-peptide antagonists like BIIE0246 may bind to allosteric sites or stabilize inactive conformations. Test this via fragment-based screening or by engineering chimeric receptors to isolate critical binding domains .
Q. How do I optimize assays for this compound in vivo studies while minimizing off-target effects?
Methodological Answer: Use conditional Y2 receptor knockout models to confirm antagonist specificity. Pair with positron emission tomography (PET) tracers (e.g., [¹¹C]-BIIE0246) for real-time biodistribution analysis. For behavioral assays (e.g., appetite regulation), employ within-subject crossover designs to control for individual variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
